2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione
Description
2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound that features a pyrrolidine ring fused with a thiazinane ring
Properties
CAS No. |
1547093-58-2 |
|---|---|
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with a thiazinane precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-dione: Another related compound known for its medicinal properties.
Prolinol: A derivative of pyrrolidine with distinct chemical and biological characteristics.
Uniqueness
2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is unique due to its fused ring structure, which imparts specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
